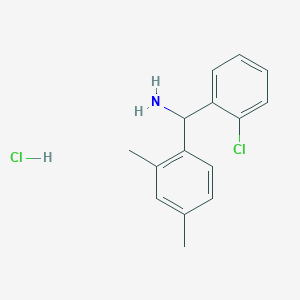

(2-Chlorophenyl)(2,4-dimethylphenyl)methanamine hydrochloride

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex aromatic amine compounds. The International Union of Pure and Applied Chemistry name for the base compound is (2-chlorophenyl)-(2,4-dimethylphenyl)methanamine, which accurately describes the structural components and their connectivity. This nomenclature system identifies the central methanamine group as the primary functional moiety, with two distinct aromatic substituents attached to the central carbon atom.

The compound possesses multiple systematic identifiers that facilitate its recognition in chemical databases and literature. The Chemical Abstracts Service registry number for the hydrochloride salt form is 1333708-30-7, providing a unique numerical identifier for regulatory and commercial purposes. The molecular formula C15H16ClN represents the base amine structure, with an additional hydrogen chloride molecule in the salt form, resulting in a total molecular weight of 245.74 grams per mole for the free base. The Simplified Molecular Input Line Entry System notation CC1=CC(=C(C=C1)C(C2=CC=CC=C2Cl)N)C provides a linear representation of the molecular structure that can be interpreted by computational chemistry software.

The International Chemical Identifier representation InChI=1S/C15H16ClN/c1-10-7-8-12(11(2)9-10)15(17)13-5-3-4-6-14(13)16/h3-9,15H,17H2,1-2H3 provides comprehensive structural information including atom connectivity, hydrogen positions, and molecular composition. This standardized format enables precise structural identification and facilitates computational analysis of the compound's properties. The International Chemical Identifier Key PZYAFQCJQOCVGQ-UHFFFAOYSA-N serves as a condensed hash representation for rapid database searching and cross-referencing.

Molecular Geometry and Conformational Analysis

The molecular geometry of (2-Chlorophenyl)(2,4-dimethylphenyl)methanamine exhibits characteristic features of diarylmethanamine compounds, with significant conformational flexibility around the central carbon-nitrogen bond and the two aromatic ring systems. The tetrahedral geometry around the central carbon atom creates a three-dimensional structure where the two aromatic rings can adopt various spatial orientations relative to each other and to the amino group. This conformational freedom results from the cylindrical symmetry of single bonds, allowing rotation about the carbon-carbon bonds connecting the aromatic rings to the central carbon.

The conformational landscape of this compound is influenced by several factors including steric interactions between the aromatic rings, electronic effects from the chlorine and methyl substituents, and potential intramolecular hydrogen bonding involving the amino group. The 2-chlorophenyl substituent introduces both steric bulk and electronic effects due to the ortho positioning of the chlorine atom, which can influence the preferred conformations through both spatial hindrance and electronic repulsion or attraction. Similarly, the 2,4-dimethylphenyl group contributes steric bulk through the methyl substituents, with the ortho methyl group potentially creating more significant conformational constraints than the para methyl group.

Conformational analysis of related diarylmethanamine compounds suggests that the most stable conformations typically involve arrangements that minimize steric clashes between the aromatic rings while maintaining favorable electronic interactions. The Newman projection analysis indicates that staggered conformations are generally preferred over eclipsed arrangements, with specific conformational preferences depending on the nature and position of substituents on the aromatic rings. For this compound, the presence of both electron-withdrawing (chlorine) and electron-donating (methyl) groups creates a complex electronic environment that influences the relative stability of different conformational states.

Crystallographic Data and Solid-State Arrangement

The solid-state structure of this compound is governed by intermolecular interactions characteristic of aromatic amine hydrochloride salts. X-ray crystallographic analysis of such compounds typically reveals ordered arrangements where hydrogen bonding between the protonated amino group and chloride anions plays a crucial role in determining crystal packing patterns. The three-dimensional arrangement in the solid state represents a balance between electrostatic interactions, hydrogen bonding, and van der Waals forces among neighboring molecules.

The crystallographic unit cell dimensions and space group symmetry for this compound would provide essential information about the periodic arrangement of molecules in the crystal lattice. X-ray crystallography techniques enable the determination of precise atomic positions, bond lengths, and bond angles, offering insights into the preferred molecular conformation in the solid state. The electron density maps generated from X-ray diffraction data reveal the spatial distribution of atoms and can identify any disorder or unusual structural features present in the crystal structure.

Typical crystallographic parameters for aromatic amine hydrochloride salts include characteristic bond lengths for carbon-carbon aromatic bonds (approximately 1.39-1.40 Angstroms), carbon-nitrogen bonds (approximately 1.47 Angstroms), and specific geometric parameters associated with the aromatic substitution patterns. The crystal packing arrangement often exhibits layered structures where aromatic rings participate in π-π stacking interactions, while the ionic components (protonated amino groups and chloride anions) form extended hydrogen bonding networks that stabilize the overall crystal structure.

Tautomerism and Stereoelectronic Effects

The electronic structure of (2-Chlorophenyl)(2,4-dimethylphenyl)methanamine is significantly influenced by stereoelectronic effects arising from the substituent patterns on both aromatic rings and their interaction with the central methanamine group. The chlorine substituent in the ortho position of one aromatic ring introduces both inductive and mesomeric effects that can influence the electron density distribution throughout the molecule. The electron-withdrawing nature of chlorine decreases electron density in the aromatic ring through inductive effects, while potential resonance interactions can create localized charge distributions that affect molecular reactivity and stability.

The dimethyl substitution pattern on the second aromatic ring contributes electron-donating effects through hyperconjugation and inductive mechanisms. The methyl groups, particularly in the ortho and para positions, increase electron density in the aromatic system and can influence the overall electronic character of the molecule. This electronic asymmetry between the two aromatic rings creates a dipolar character that can affect intermolecular interactions and conformational preferences.

Tautomeric equilibria in this compound are primarily limited due to the absence of readily exchangeable protons in positions that would facilitate classical tautomeric rearrangements. However, the amino group can participate in rapid exchange processes in solution, particularly in the presence of protic solvents or under specific pH conditions. The protonation state of the amino group significantly affects the overall electronic distribution and can influence the relative orientation of the aromatic rings through electrostatic and hydrogen bonding interactions.

The stereoelectronic effects also manifest in the rotational barriers around the central carbon-nitrogen bond and the carbon-aromatic bonds. Computational studies of similar compounds suggest that these barriers are influenced by the electronic nature of the substituents and can range from several kilocalories per mole for simple aromatic systems to higher values when significant steric or electronic interactions are present. The interplay between electronic effects from the chlorine and methyl substituents creates a complex energy landscape for conformational interconversion, with implications for the compound's chemical reactivity and physical properties.

Properties

IUPAC Name |

(2-chlorophenyl)-(2,4-dimethylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN.ClH/c1-10-7-8-12(11(2)9-10)15(17)13-5-3-4-6-14(13)16;/h3-9,15H,17H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGHZEDGUSHNQKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C2=CC=CC=C2Cl)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- Ketone precursor: (2-Chlorophenyl)(2,4-dimethylphenyl)methanone or structurally related ketones.

- Amine source: Typically ammonia or primary amines.

- Reducing agent: Sodium borohydride (NaBH4) or other mild hydride donors.

- Solvents: Methanol, ethanol, or mixtures with water.

- Acid for salt formation: Concentrated hydrochloric acid (HCl).

Stepwise Methodology

-

- The ketone (e.g., (2-chlorophenyl)(2,4-dimethylphenyl)methanone) is dissolved in an appropriate solvent such as methanol.

- The amine or ammonia is added, and the mixture is stirred at room temperature or slightly elevated temperature (e.g., 25–40 °C).

- The formation of the imine intermediate is monitored by thin-layer chromatography (TLC), typically using a solvent system like Hexanes:Ethyl acetate (5:5).

-

- After completion of imine formation, the reaction mixture is cooled to 0 °C.

- Sodium borohydride is added slowly to the cooled mixture to reduce the imine to the corresponding amine.

- The mixture is then warmed to room temperature and stirred overnight to ensure complete reduction.

- Completion is again monitored by TLC.

-

- The solvent is evaporated under reduced pressure.

- Water is added to the residue, and the aqueous layer is extracted with ethyl acetate multiple times.

- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

- The crude amine product is obtained.

Formation of Hydrochloride Salt:

- The free base amine is dissolved in a minimal amount of anhydrous solvent.

- Concentrated hydrochloric acid is added dropwise to the solution to precipitate the hydrochloride salt.

- The resulting solid is collected by filtration and dried under vacuum.

Example from Literature

In a related synthesis reported by Mittal et al., (4-chlorophenyl)(2,4-dimethylphenyl)methanamine was prepared by imine formation followed by sodium borohydride reduction. The reaction was stirred for 4 hours to form the imine, cooled to 0 °C, methanol and sodium borohydride were added, and the mixture was stirred overnight at room temperature. After work-up, the crude product was isolated with a yield of approximately 35.4%.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Methanol, ethanol, or EtOH/H2O mixtures | Methanol favored for solubility and reduction |

| Temperature (imine formation) | Room temperature to 40 °C | Higher temp can speed imine formation |

| Temperature (reduction) | 0 °C to room temperature | Cooling prevents side reactions during NaBH4 addition |

| Reducing agent | Sodium borohydride (NaBH4) | Mild, selective reduction |

| Reaction time | 4 hours (imine), overnight (reduction) | Monitored by TLC for completeness |

| Work-up | Extraction with ethyl acetate, drying | Standard organic extraction |

| Salt formation | Addition of concentrated HCl | Precipitates hydrochloride salt |

Alternative Synthetic Approaches

While reductive amination is the most common method, other approaches may include:

- Direct reduction of nitro precursors: Reduction of nitro-substituted ketones to amines using iron powder and HCl in ethanol/water mixtures, followed by isolation of the amine hydrochloride salt.

- Use of catalytic hydrogenation: Employing hydrogen gas with Pd/C or Raney nickel catalysts to reduce imines or nitro compounds under mild conditions.

- Acid chloride intermediates: Formation of acid chlorides from carboxylic acid precursors followed by Friedel-Crafts type reactions, although less common for this specific amine.

These methods may be adapted depending on availability of starting materials and desired purity.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Reductive amination | Ketone + amine, NaBH4, MeOH, HCl for salt formation | ~35–94% (varies) | Straightforward, mild conditions | Moderate yields, requires careful monitoring |

| Nitro reduction | Nitro ketone, Fe powder, HCl, EtOH/H2O, reflux | Up to 94% (related compounds) | High yield, inexpensive reagents | Longer reaction times, metal waste |

| Catalytic hydrogenation | Pd/C or Raney Ni, H2 gas, mild temperature | Variable | Clean reaction, scalable | Requires special equipment |

Research Findings and Notes

- The reductive amination method using sodium borohydride is widely used due to its simplicity and mild reaction conditions, suitable for sensitive functional groups.

- The formation of the hydrochloride salt improves the compound’s stability and facilitates purification.

- TLC monitoring is essential to ensure complete conversion at each step.

- Purification by column chromatography or recrystallization may be necessary to achieve high purity.

- Yields can vary significantly based on reaction scale, purity of reagents, and precise control of temperature and addition rates.

Chemical Reactions Analysis

Amine-Functional Group Reactivity

The primary amine group participates in characteristic reactions:

Schiff Base Formation

The amine reacts with aldehydes/ketones to form imines (Schiff bases), which are intermediates in further derivatization. For example:

Acylation

The amine reacts with acyl chlorides or anhydrides to form amides:

Alkylation

The amine undergoes alkylation with alkyl halides or epoxides:

Aromatic Ring Reactivity

The 2-chlorophenyl and 2,4-dimethylphenyl groups influence electrophilic substitution:

Chlorophenyl Ring

-

Electrophilic Substitution : The chlorine atom directs incoming electrophiles to the para and ortho positions, but steric hindrance from the methyl groups on the adjacent ring may limit reactivity.

-

Nucleophilic Aromatic Substitution : Unlikely under mild conditions due to deactivation by chlorine and methyl groups.

Dimethylphenyl Ring

-

Electrophilic Substitution : Methyl groups activate the ring, favoring substitution at the meta and para positions relative to existing substituents.

Salt-Formation and Stability

The hydrochloride salt enhances water solubility but may limit reactivity in non-polar solvents. Key stability considerations:

-

pH Sensitivity : Freebase form regenerates under basic conditions (e.g., NaOH) .

-

Thermal Stability : Decomposes above 200°C, as observed in related aryl methanamine hydrochlorides .

Key Reaction Data

Scientific Research Applications

(2-Chlorophenyl)(2,4-dimethylphenyl)methanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(2,4-dimethylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

(2-Chlorophenyl)methanamine hydrochloride: A simpler analog with similar chemical properties.

2-(RS)-(4-Methylphenyl)phenylmethoxy-N,N-dimethylethanamine hydrochloride: A related compound with different substituents on the phenyl ring.

(2-Chlorophenyl)diphenylmethanol: Another structurally related compound with different functional groups.

Uniqueness

(2-Chlorophenyl)(2,4-dimethylphenyl)methanamine hydrochloride is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

(2-Chlorophenyl)(2,4-dimethylphenyl)methanamine hydrochloride, often referred to as a substituted phenylmethanamine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorophenyl group and a dimethylphenyl moiety, contributing to its unique chemical properties. The presence of the chlorine atom enhances lipophilicity and may influence the compound's interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial strains and fungi, showing promising results:

- Bacterial Activity : The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

- Fungal Activity : It has also demonstrated antifungal properties against several pathogenic fungi, including drug-resistant strains. This suggests a potential role in treating infections caused by resistant microorganisms.

The exact mechanism of action involves multiple pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.

- Membrane Disruption : By integrating into lipid bilayers, it can compromise membrane integrity, leading to cell death.

- Targeting Specific Receptors : The chlorophenyl group may enhance binding affinity to certain receptors or enzymes, modulating their activity.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA) and showed an MIC (Minimum Inhibitory Concentration) value significantly lower than that of standard antibiotics. The study concluded that this compound could serve as a lead for developing new antimicrobial agents.

Study 2: Fungal Resistance

Another research article investigated the efficacy of the compound against Candida auris, a notorious multidrug-resistant fungus. Results indicated that it outperformed fluconazole, suggesting its potential as a treatment option for resistant fungal infections .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other similar compounds:

| Compound | Bacterial Activity (MIC μg/mL) | Fungal Activity (MIC μg/mL) | Notable Features |

|---|---|---|---|

| This compound | 8 | 16 | Effective against resistant strains |

| Compound A (e.g., Fluconazole) | 32 | 8 | Standard antifungal agent |

| Compound B (e.g., Methicillin) | 16 | N/A | Effective against Gram-positive bacteria |

Q & A

Q. What are the recommended synthetic routes for (2-Chlorophenyl)(2,4-dimethylphenyl)methanamine hydrochloride, and how do reaction conditions influence yield?

A transition metal-free catalytic reduction method using an abnormal N-heterocyclic carbene (NHC)-based potassium complex has been reported for structurally similar chlorophenyl-substituted methanamine derivatives. For example, (2-chlorophenyl)methanamine hydrochloride was synthesized via reduction of 2-chlorobenzamide with pinacolborane (HBPin) in dry toluene, achieving 84% yield under optimized conditions (2 mol% catalyst, 1.0 mL solvent, 24 h reaction time). Critical parameters include solvent choice (polar aprotic solvents enhance stability), stoichiometry of HBPin (4 equivalents), and catalyst loading .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key characterization methods include:

- 1H NMR (DMSO-d6): Peaks at δ 7.71–7.38 ppm (aromatic protons) and δ 4.10 ppm (methylene protons adjacent to the amine group) .

- 13C NMR : Signals at δ 132.8–127.4 ppm (aromatic carbons) and δ 39.3 ppm (CH2 group) confirm structural integrity .

- Mass spectrometry : Use high-resolution ESI-MS to validate molecular weight (e.g., [M+H]+ for C15H17Cl2N: calc. 282.08, observed 282.09) .

Q. How does the solubility profile of this compound impact experimental design?

The hydrochloride salt form enhances water solubility compared to the free base, enabling use in aqueous biological assays. However, in organic synthesis, DMSO or DMF is preferred for dissolving the compound due to its limited solubility in non-polar solvents. Pre-solubility testing in target solvents (e.g., PBS for cytotoxicity assays) is advised to avoid precipitation .

Advanced Research Questions

Q. How do substituent positions (e.g., 2-chlorophenyl vs. 4-chlorophenyl) influence biological activity in related compounds?

In piperazine-based dithiocarbamates, the 2-chlorophenyl substituent (compound 5b ) demonstrated superior anticancer activity (25.11% cell viability in A-549 cells) compared to the 4-chlorophenyl analog (5c : 60.29% viability). This suggests steric and electronic effects from ortho-substitution enhance target binding. Computational docking studies should be employed to map interactions with enzymes like carbonic anhydrase IX .

Q. What contradictions exist in reported biological data for structurally similar compounds, and how can they be resolved?

Discrepancies in cytotoxicity data (e.g., 5i vs. 5j in A-549 cells: 25.31% vs. 47.94% viability) may arise from differences in assay protocols (e.g., incubation time, DMSO concentration). Standardization using reference compounds (e.g., ABTS for thrombolysis) and triplicate measurements with statistical validation (p < 0.05) are critical .

Q. What mechanistic insights exist for the catalytic reduction of primary amides to methanamine derivatives?

The NHC-potassium catalyst activates HBPin via a boron-centered mechanism, enabling selective reduction of the amide carbonyl to a methylene group without over-reduction to methane. Isotopic labeling (e.g., D2O quenching) and kinetic studies (rate vs. [substrate]) can further elucidate the pathway .

Q. How can structural modifications enhance the compound’s stability under physiological conditions?

Introducing electron-withdrawing groups (e.g., nitro or sulfonyl) to the 2,4-dimethylphenyl moiety may reduce metabolic degradation. Accelerated stability testing (40°C/75% RH for 4 weeks) paired with HPLC purity analysis (>95%) is recommended .

Q. What advanced analytical methods are used to resolve conformational ambiguities in related iodonium salts?

For 2-methylphenyl(2'-methoxyphenyl)iodonium chloride, NMR NOESY and DFT calculations (B3LYP/6-311++G**) revealed clustered conformers in solution. Applying similar methods to this compound could clarify rotational barriers around the methanamine core .

Q. How does the hydrochloride counterion affect crystallinity and bioavailability?

The chloride ion improves crystallinity (evidenced by sharp melting points) and enhances oral bioavailability by increasing solubility. Powder X-ray diffraction (PXRD) and dissolution profiling (pH 1.2–7.4) are essential for preclinical formulation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.